molecular formula C22H17N3O3S B2812153 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895017-92-2

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2812153
CAS RN: 895017-92-2
M. Wt: 403.46
InChI Key: NHAJRGMPBGVQGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the core thiazole ring, followed by the introduction of the benzamide and pyridine groups. The dioxolobenzene could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide and pyridine groups could potentially form hydrogen bonds with other molecules, while the thiazole and dioxolobenzene rings could participate in aromatic stacking interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The pyridine ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and pyridine groups could increase its solubility in water, while the thiazole and dioxolobenzene rings could increase its lipophilicity .

Scientific Research Applications

Luminescent Properties and Stimuli-Responsive Behavior

Research on pyridyl substituted benzamides with enhanced emission properties has shown significant advancements. These compounds, characterized by their luminescent properties in both solid and solution states, demonstrate aggregation-enhanced emission (AEE) and mechanochromic properties, responding to various stimuli such as polarity changes and mechanical stress. This behavior suggests potential applications in material science, particularly in the development of responsive and adaptive materials (Srivastava et al., 2017).

Biochemical and Insecticidal Applications

Another area of application is in the synthesis of bioactive sulfonamide thiazole derivatives, which have shown potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These compounds' synthesis and characterization point to a broader utility in agricultural chemistry, offering a foundation for developing new pest control agents with specific biochemical targets (Soliman et al., 2020).

Synthetic Methodologies and Chemical Interactions

The synthesis and biological activity of various heterocyclic compounds, including benzamide derivatives, have been extensively studied. These efforts highlight the versatility and potential of such compounds in synthesizing targeted molecular structures with desired biological activities. This includes potential applications in pharmaceuticals, where understanding the synthetic pathways and interactions of these compounds can lead to new drug development (Patel & Patel, 2015).

Advanced Imaging and Diagnostic Tools

Furthermore, the development of carbon-11-labeled CK1 inhibitors showcases the integration of complex organic compounds in the advancement of diagnostic tools, particularly for diseases like Alzheimer's. These radiotracers, designed for positron emission tomography (PET), exemplify the application of these compounds in medical imaging, providing pathways to better understand and diagnose neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it could potentially interact with biological targets such as enzymes or receptors. The benzamide and pyridine groups could form hydrogen bonds with these targets, while the thiazole and dioxolobenzene rings could fit into hydrophobic pockets .

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-14-4-6-16(7-5-14)21(26)25(12-15-3-2-8-23-11-15)22-24-17-9-18-19(28-13-27-18)10-20(17)29-22/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAJRGMPBGVQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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